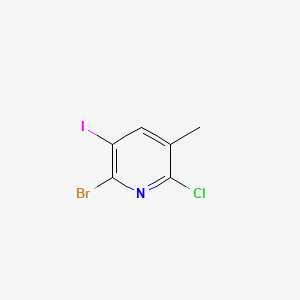

2-Bromo-6-chloro-3-iodo-5-methylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-chloro-3-iodo-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSVHHWLNMHHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Chloro 3 Iodo 5 Methylpyridine and Analogs

Nucleophilic Substitution Patterns in Highly Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. In polyhalogenated systems, the site of nucleophilic attack is governed by a delicate interplay of electronic and steric factors.

Site Selectivity and Regiodivergence Studies in Polyhalogenated Systems

The positions on the pyridine ring are not equally susceptible to nucleophilic attack. The inherent electron deficiency at the α (2,6) and γ (4) positions, caused by the electron-withdrawing nature of the nitrogen atom, makes these sites electronically favored for substitution. nih.gov The intermediate Meisenheimer complex, formed during the attack at these positions, is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.com

In polyhalogenated pyridines, this inherent electronic preference is further modulated by the nature of the halogen leaving groups. The general order of leaving group ability in SNAr reactions is I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. libretexts.org However, the reactivity order can be influenced by the nucleophile and reaction conditions. sci-hub.se For instance, in reactions of 2-halopyridines with sulfur nucleophiles, the reactivity decreases in the order of I > Br > Cl > F. sci-hub.se In contrast, reactions with some oxygen nucleophiles show a reactivity order of F > Cl > Br > I, suggesting that the rate-determining step can vary. sci-hub.se

Studies on pentafluoropyridine (B1199360) have shown that under mild conditions, nucleophilic attack occurs selectively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and C-6 positions can be achieved, demonstrating the potential for regiodivergence based on reaction parameters. rsc.org

Influence of Halogen Identity and Steric Environment on Nucleophilic Attack

The identity of the halogen at a particular position significantly influences its lability as a leaving group. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making iodide the best leaving group and fluoride (B91410) the worst in many SNAr reactions. libretexts.org This trend is a key factor in determining the site of initial substitution in a polyhalogenated pyridine containing different halogens.

Steric hindrance also plays a crucial role in directing nucleophilic attack. Bulky substituents adjacent to a potential reaction site can impede the approach of the nucleophile, thereby favoring attack at a less sterically encumbered, albeit electronically less activated, position. acs.orgchemistrysteps.com In 2,6-disubstituted pyridines, for example, the steric bulk of the substituents can significantly lower the formation constants of complexes. rsc.org This steric effect is a critical consideration in predicting the reactivity of highly substituted pyridines like 2-Bromo-6-chloro-3-iodo-5-methylpyridine, where the methyl group at the 5-position and the adjacent halogens create a sterically crowded environment.

Electrophilic Substitution Reactivity of Sterically Hindered and Electron-Deficient Pyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. pearson.comwikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing the electron deficiency of the ring and making substitution even more challenging. wikipedia.org

When electrophilic substitution does occur, it overwhelmingly favors the 3- and 5-positions (β-positions), which are less electron-deficient than the 2-, 4-, and 6-positions. quora.comyoutube.com However, harsh reaction conditions are often required. quora.com For sterically hindered and electron-deficient pyridines, the barriers to electrophilic substitution are even higher. The presence of multiple electron-withdrawing halogen atoms further deactivates the ring.

To overcome these challenges, indirect methods are often employed. One common strategy is the conversion of the pyridine to its N-oxide. wikipedia.org The N-oxide is more reactive towards electrophilic substitution, and the oxygen atom directs electrophiles to the 4-position. Subsequent removal of the oxygen atom provides the substituted pyridine. wikipedia.org Another approach involves metalation-trapping sequences. nih.gov

Metal-Catalyzed Coupling Reactions of Polyhalogenated Pyridines

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of polyhalogenated pyridines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity.

Carbon-Carbon Bond Forming Reactions (e.g., Heck Coupling, Aryl-Aryl Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are widely used to form C-C bonds with polyhalogenated pyridines. acs.orgwikipedia.orgeie.gr The site selectivity in these reactions is primarily determined by the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. nih.govacs.org The general reactivity trend for this step is C-I > C-Br > C-Cl, which is related to the bond dissociation energies. nih.gov This allows for the selective functionalization of a polyhalogenated pyridine containing different halogens.

For instance, in a molecule like 2-Bromo-6-chloro-3-iodo-5-methylpyridine, the C-I bond at the 3-position would be the most reactive towards oxidative addition, followed by the C-Br bond at the 2-position, and finally the C-Cl bond at the 6-position. This differential reactivity allows for sequential, site-selective cross-coupling reactions.

The Heck reaction, which couples an unsaturated halide with an alkene, is a powerful method for the vinylation of polyhalogenated pyridines. wikipedia.orgbeilstein-journals.org Similarly, aryl-aryl coupling reactions, such as the Suzuki-Miyaura reaction, are effective for the introduction of aryl and heteroaryl groups. nih.gov

| Halopyridine | Alkene | Catalyst | Product |

|---|---|---|---|

| 2-Bromopyridine | Styrene | Pd(OAc)2/PPh3 | 2-Styrylpyridine |

| 3-Iodopyridine | Methyl acrylate | PdCl2(PPh3)2 | Methyl 3-(pyridin-3-yl)acrylate |

Carbon-Nitrogen Bond Forming Reactions (e.g., Aminations)

The formation of carbon-nitrogen bonds is crucial for the synthesis of many biologically active molecules. Metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully applied to polyhalogenated pyridines. researchgate.netscribd.com These reactions allow for the coupling of pyridyl halides with a wide range of amines.

In addition to metal-catalyzed methods, metal-free amination reactions of polyhalogenated pyridines have also been developed. acs.orgrsc.org These methods often utilize strong bases and can exhibit high site selectivity. acs.orgnih.gov For example, a base-promoted selective amination of polyhalogenated pyridines in water has been reported. acs.orgacs.org The chemoselective amination of polyfunctional pyridines is important for rapid diversification in medicinal chemistry. acs.org

| Halopyridine | Amine | Conditions | Product |

|---|---|---|---|

| 2,5-Dibromopyridine | Dimethylamine (from DMF) | NaOtBu, water, 140 °C | 5-Bromo-N,N-dimethylpyridin-2-amine |

| Pentachloropyridine | Sodium azide | - | 2,4,6-Triazido-3,5-dichloropyridine |

Radical Pathways and Mechanistic Interrogations in Halogenated Pyridine Chemistry

The chemistry of halogenated pyridines often involves complex radical pathways that are mechanistically distinct from classical ionic reactions. The generation of pyridinyl radicals, particularly through single-electron transfer (SET) reduction of pyridinium (B92312) ions, opens up novel avenues for functionalization. acs.orgnih.gov These radical intermediates, however, are sensitive to the nature and position of substituents on the pyridine ring.

In the context of halogenated pyridines, the position of the halogen is a critical determinant of the reaction outcome. For instance, pyridines with ortho-halogen substituents have been observed to undergo dehalogenation, whereas those with meta-halogen substituents can lead to C4-functionalized products with high regioselectivity. acs.orgnih.gov This suggests that for a molecule like 2-bromo-6-chloro-3-iodo-5-methylpyridine, with halogens at the ortho (C2, C6) and meta (C3) positions relative to the nitrogen, a competition between dehalogenation and ring functionalization pathways is likely under radical conditions.

Mechanistic investigations into radical reactions often employ techniques like Density Functional Theory (DFT) calculations to map out potential energy surfaces and identify rate-determining steps. researchgate.net For halogenated pyridines, these studies would interrogate the stability of various potential radical intermediates. The process typically begins with an initiation step, where a radical initiator generates a halogen radical. youtube.com This is followed by propagation steps where the halogen radical might abstract a hydrogen atom or add to the pyridine ring, leading to the formation of a pyridinyl radical. youtube.com The specific pathway is governed by the relative stability of the intermediates formed. youtube.com

The presence of three different halogens (Br, Cl, I) introduces further complexity. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, under radical conditions, the C-I bond at the 3-position would be the most susceptible to homolytic cleavage, potentially leading to a pyridinyl radical at that position. Conversely, the halogens at the 2- and 6-positions could be eliminated through reductive dehalogenation pathways.

Table 1: Potential Radical Reactions in Halogenated Pyridines

| Reaction Type | Substituent Position | Probable Outcome | Mechanistic Feature |

| Dehalogenation | Ortho (C2, C6) | Removal of halogen | Often occurs with ortho-halogenated pyridines under reductive radical conditions. acs.orgnih.gov |

| C4-Functionalization | Meta (C3, C5) | Addition of a radical species at the C4 position | Observed with meta-halogen substituents, proceeding with high regioselectivity. acs.orgnih.gov |

| Halogen Abstraction | - | Formation of a pyridinyl radical | The weaker C-I bond is the most likely site for initial radical formation via homolysis. |

Impact of Multi-Halogen and Methyl Substituents on Pyridine Ring Electronic Structure and Reactivity

Halogens exert a strong electron-withdrawing effect through induction (-I effect) due to their high electronegativity, which decreases the electron density of the pyridine ring. The strength of this inductive effect is in the order of Cl > Br > I. Simultaneously, halogens can exhibit a weaker electron-donating resonance effect (+R effect) through their lone pairs, but for halogens, the inductive effect typically dominates. The presence of three such halogens at the 2, 3, and 6 positions significantly deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack.

In contrast, the methyl group at the 5-position is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density of the pyridine ring. This donation partially counteracts the strong withdrawing effects of the halogens.

The specific substitution pattern dictates the distribution of electron density. The powerful withdrawing groups at the ortho (2-Cl, 6-Br) and meta (3-I) positions make the pyridine nitrogen less basic and the entire ring more electron-deficient. The methyl group at C5 offers some electronic relief, potentially directing reactivity. Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of how these substituents modify the geometry and electronic properties of the pyridine ring compared to unsubstituted or less-substituted analogs. rsc.org Such analyses reveal changes in bond lengths, angles, and charge distribution, which are direct consequences of the substituent effects. rsc.org

This complex electronic environment governs the molecule's reactivity profile. For example, in nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the ring, enhanced by the halogens, would facilitate attack by nucleophiles. The positions most activated for such an attack would be the carbon atoms bearing the halogen leaving groups (C2, C6, and C3), with the leaving group ability generally following the trend I > Br > Cl.

Table 2: Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Hyperconjugation | Net Electronic Effect |

| -Cl | 2 | Strong | Weak | None | Strongly Electron-Withdrawing |

| -Br | 6 | Strong | Weak | None | Strongly Electron-Withdrawing |

| -I | 3 | Moderate | Weak | None | Electron-Withdrawing |

| -CH₃ | 5 | Weakly Donating | None | Donating | Electron-Donating |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 6 Chloro 3 Iodo 5 Methylpyridine and Its Analogs

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. mdpi.com These methods are highly sensitive to the functional groups, symmetry, and intermolecular interactions within a sample.

The vibrational spectrum of pyridine (B92270) is well-characterized and consists of specific ring stretching and bending modes. cdnsciencepub.comaps.org Substitution with heavy halogens like bromine, chlorine, and iodine significantly affects these vibrations.

Ring Stretching Modes: The characteristic C=C and C=N stretching vibrations in the pyridine ring, typically found in the 1400-1600 cm⁻¹ region, will shift in frequency and intensity upon halogenation.

Ring Breathing Modes: The symmetric "ring breathing" mode, a uniform expansion and contraction of the ring, is a strong, sharp peak in the Raman spectrum of pyridine (around 992 cm⁻¹). Its frequency is sensitive to substituent mass and electronic effects.

Carbon-Halogen Stretching: The C-Cl, C-Br, and C-I stretching vibrations will appear at lower frequencies (typically <800 cm⁻¹). The C-I stretch is expected at the lowest frequency due to the large mass of the iodine atom.

Density Functional Theory (DFT) calculations are often used alongside experimental data to assign the observed vibrational modes accurately for halogenated pyridines. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Halogenated Pyridines |

| C-H Stretch (aromatic) | 3050 - 3150 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=N / C=C Ring Stretch | 1400 - 1610 |

| Ring Breathing | 990 - 1050 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

| C-I Stretch | 480 - 600 |

In the solid state, halogenated pyridines often self-assemble into ordered structures through specific non-covalent interactions, known as supramolecular synthons. iucr.org Vibrational spectroscopy is a powerful technique for studying these interactions. nih.gov

Halogen Bonding: A key interaction in these systems is the halogen bond, where a halogen atom (I, Br, Cl) acts as an electrophilic "donor" to a Lewis basic "acceptor," such as the nitrogen atom of another pyridine molecule (C-X···N). acs.orgnih.gov The formation of a halogen bond can be detected by shifts in the vibrational frequencies of the participating groups. For instance, the C-I or C-Br stretching mode may shift to a lower or higher frequency upon halogen bond formation. eie.gr Similarly, the pyridine ring modes can be perturbed, indicating the involvement of the nitrogen lone pair in the interaction. mdpi.com

Hydrogen Bonding: While not as prominent as in other systems, C-H···N or C-H···X hydrogen bonds can also influence crystal packing. These weaker interactions can cause subtle shifts in the C-H stretching and bending modes in the IR and Raman spectra. The broadening of OH or NH stretching bands in IR spectra is a classic indicator of hydrogen bonding. nih.gov

By analyzing the changes in the vibrational spectra between the solution/liquid phase and the solid state, researchers can gain valuable insights into the nature and strength of the intermolecular forces that govern the crystal structure of 2-Bromo-6-chloro-3-iodo-5-methylpyridine and its analogs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, a critical step in its identification. nih.govlongdom.org For 2-Bromo-6-chloro-3-iodo-5-methylpyridine, HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

The exact mass of a molecule is calculated using the masses of its most abundant isotopes. The prominent isotopes of the halogens present in the target molecule are Bromine-79, Chlorine-35, and Iodine-127. The table below presents the theoretical exact mass for the molecular ion of 2-Bromo-6-chloro-3-iodo-5-methylpyridine. In a typical HRMS experiment, the measured mass would be compared to this theoretical value to confirm the elemental composition.

| Compound | Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| 2-Bromo-6-chloro-3-iodo-5-methylpyridine | C₆H₄BrClIN | ¹²C₆¹H₄⁷⁹Br³⁵Cl¹²⁷I¹⁴N | 346.8263 |

This table is interactive. Users can sort the data by clicking on the column headers.

The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic cluster for the molecular ion in the mass spectrum, further aiding in the confirmation of the elemental formula. chemguide.co.uk

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Below is a hypothetical fragmentation table for 2-Bromo-6-chloro-3-iodo-5-methylpyridine, illustrating potential fragmentation pathways and the resulting fragment ions.

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z of Fragment |

| [M - I]⁺ | I | 219.9195 |

| [M - Br]⁺ | Br | 267.9199 |

| [M - Cl]⁺ | Cl | 311.8573 |

| [M - CH₃]⁺ | CH₃ | 331.8107 |

| [M - I - Cl]⁺ | I, Cl | 184.9505 |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Crystallography for Definitive Solid-State Structural Analysis

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

While a crystal structure for 2-Bromo-6-chloro-3-iodo-5-methylpyridine has not been reported in the publicly accessible literature, we can consider the crystallographic data of a related substituted pyridine, 2-bromo-3-hydroxy-6-methylpyridine, to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Hypothetical Data for 2-Bromo-6-chloro-3-iodo-5-methylpyridine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 998.6 |

| Z | 4 |

This table is interactive. Users can sort the data by clicking on the column headers.

This data would allow for the precise determination of the spatial relationship between the bromine, chlorine, and iodine atoms, as well as the methyl group, on the pyridine ring.

Computational Chemistry and Theoretical Studies on 2 Bromo 6 Chloro 3 Iodo 5 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric properties of molecules. For a highly substituted and electronically complex molecule such as 2-Bromo-6-chloro-3-iodo-5-methylpyridine, these methods are indispensable for characterizing its ground state and predicting its behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for determining the ground state properties of organic molecules. For 2-Bromo-6-chloro-3-iodo-5-methylpyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of electronic properties.

The optimized structure reveals key bond lengths and angles, which are influenced by the steric and electronic effects of the various substituents (Br, Cl, I, CH₃). The presence of multiple bulky halogen atoms can lead to slight distortions from a perfectly planar pyridine (B92270) ring.

Electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measure of molecular polarity |

While DFT is a powerful workhorse, high-level ab initio methods provide a pathway to even greater accuracy, albeit at a significantly higher computational expense. ststephens.net.in These methods, which are based on solving the Schrödinger equation without empirical parameters, include techniques like Møller-Plesset perturbation theory (MPn) and Coupled-Cluster (CC) theory, such as CCSD(T). wikipedia.orgrutgers.edu

These "from the beginning" methods are particularly valuable for systems where electron correlation effects are critical, such as in the calculation of weak intermolecular interactions or for obtaining highly accurate reaction barrier heights. wikipedia.orgrutgers.edu For 2-Bromo-6-chloro-3-iodo-5-methylpyridine, these methods could be used to benchmark the results from more economical DFT calculations or to investigate specific phenomena where DFT might be less reliable. However, due to their computational demands, their application is often limited to smaller molecular systems or specific, targeted calculations rather than routine geometry optimizations of larger molecules. ststephens.net.in

| Method | Typical Accuracy | Computational Cost (Scaling with System Size N) |

|---|---|---|

| Hartree-Fock (HF) | Qualitative | ~N⁴ |

| Density Functional Theory (DFT) | Good | ~N³-N⁴ |

| Møller-Plesset (MP2) | High | ~N⁵ |

| Coupled-Cluster (CCSD(T)) | Very High ("Gold Standard") | ~N⁷ |

Conformational analysis for 2-Bromo-6-chloro-3-iodo-5-methylpyridine would primarily involve the rotation of the methyl group. The energy barrier for this rotation is typically low, meaning the group rotates freely at room temperature.

Tautomerism, the migration of a proton between two structures, is a critical phenomenon in many heterocyclic systems. researchgate.net While 2-Bromo-6-chloro-3-iodo-5-methylpyridine itself does not have the typical functional groups (like hydroxyl or amino) that lead to common tautomeric forms (e.g., pyridone-hydroxypyridine), the principles of tautomeric equilibria are governed by substituent effects. acs.orgsemanticscholar.org Computational studies on related substituted pyridines have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents and the solvent environment. acs.orgmdpi.com Theoretical calculations can quantitatively predict these tautomeric equilibria, providing crucial information for understanding the behavior of related pyridine derivatives in different chemical environments. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-chloro-3-iodo-5-methylpyridine?

- Methodology :

- Halogenation : Sequential halogenation of a methylpyridine precursor. For example, bromination at C2 using NBS (N-bromosuccinimide) under radical conditions, followed by chlorination at C6 via electrophilic substitution with Cl₂/FeCl₃ .

- Iodination : Direct iodination at C3 using I₂ in the presence of HNO₃ as an oxidizing agent, ensuring regioselectivity due to steric and electronic effects of adjacent substituents .

- Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the purity of 2-Bromo-6-chloro-3-iodo-5-methylpyridine be validated?

- Analytical Techniques :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≥0.1% .

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) to verify substitution patterns (e.g., δ 8.2 ppm for H4 pyridine proton) and absence of residual solvents .

- Elemental Analysis : Confirm C, H, N, Br, Cl, and I percentages within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Solubility : Sparingly soluble in water (<1 mg/mL), moderately soluble in DMSO (50–100 mg/mL), and highly soluble in dichloromethane or THF .

- Stability : Degrades under prolonged UV exposure (t½ <24 hours). Store in amber vials at 2–8°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of C-I bonds .

Advanced Research Questions

Q. How to address conflicting regioselectivity in cross-coupling reactions involving this compound?

- Case Study : Suzuki-Miyaura coupling at C3-I vs. C2-Br positions.

- Conflict : Pd(PPh₃)₄ favors C3-I coupling (due to lower bond dissociation energy of C-I vs. C-Br), while Pd(dppf)Cl₂ with bulky ligands promotes C2-Br activation .

- Resolution : Optimize catalyst/ligand combinations (e.g., XPhos for C2-Br selectivity) and reaction temperature (60–80°C for controlled kinetics) .

- Validation : Use ¹⁹F NMR (if fluorinated partners) or isotopic labeling to track coupling sites .

Q. What experimental strategies improve yield in catalytic C-H functionalization using this substrate?

- Design Considerations :

- Directing Groups : Introduce a transient directing group (e.g., pyridine N-oxide) to enhance C-H activation at C4 or C5 positions .

- Catalyst Systems : Use Ru(II) or Ir(III) complexes for electron-deficient pyridine systems. For example, [Ru(p-cymene)Cl₂]₂ with AgSbF₆ as an additive .

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to suppress competing halogen exchange reactions .

Q. How does steric hindrance from the 5-methyl group influence nucleophilic aromatic substitution (SNAr)?

- Mechanistic Insight :

- Steric Effects : The 5-methyl group reduces reactivity at C6-Cl by ~30% compared to unmethylated analogs, as shown in kinetic studies with NaOMe/MeOH .

- Electronic Effects : Electron-donating methyl group increases electron density at C2-Br, making it less susceptible to SNAr. Use stronger nucleophiles (e.g., NaN₃ in DMF at 100°C) to overcome this barrier .

Q. What are the applications of this compound in medicinal chemistry?

- Scaffold Utility :

- Anticancer Agents : Serve as a core structure for kinase inhibitors (e.g., JAK2/STAT3 pathways) by functionalizing C3-I with alkynyl or amino groups .

- Antimicrobials : Introduce sulfonamide or quinolone moieties at C2-Br to enhance bacterial membrane penetration .

- In Silico Validation : Perform docking studies with PDB targets (e.g., 4U5J for JAK2) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for derivatives of this compound?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.